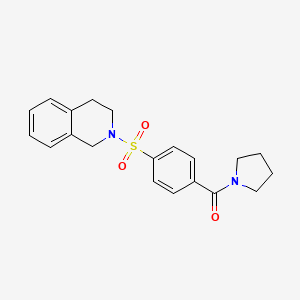

(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c23-20(21-12-3-4-13-21)17-7-9-19(10-8-17)26(24,25)22-14-11-16-5-1-2-6-18(16)15-22/h1-2,5-10H,3-4,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSCYAIFLPVPAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dihydroisoquinoline, sulfonyl chloride, phenylboronic acid, and pyrrolidine.

Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone would involve optimization of reaction conditions to maximize yield and purity. This might include:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Catalyst Optimization: Using more efficient or recyclable catalysts to reduce costs.

Purification Techniques: Employing advanced purification methods such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The phenyl and pyrrolidine groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Conditions vary depending on the specific substitution but often involve bases or acids to facilitate the reaction.

Major Products

Oxidation: N-oxides of the isoquinoline ring.

Reduction: Sulfides or thiols from the sulfonyl group.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds similar to (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone exhibit several pharmacological effects:

- Anticancer Activity : Isoquinoline derivatives have been shown to inhibit tumor growth across various cancer cell lines. The structural features of this compound may enhance its efficacy in targeting cancer cells.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate cytokine production, thereby reducing inflammation. This property could be particularly beneficial in treating conditions associated with chronic inflammation.

- Antimicrobial Properties : The sulfonamide component is well-documented for its antibacterial activity against certain bacterial strains, making this compound a candidate for further exploration in antimicrobial therapies.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Contains a sulfonamide group | Antibacterial |

| Quercetin | Flavonoid structure | Antioxidant, anti-inflammatory |

| Isoquinoline | Basic isoquinoline structure | Anticancer |

The combination of a pyrrolidine ring and a sulfonamide group attached to an isoquinoline derivative enhances the pharmacological profile compared to simpler compounds like sulfanilamide or basic isoquinolines.

Mechanism of Action

The mechanism by which (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the isoquinoline and pyrrolidine rings can enhance binding affinity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Sulfonyl vs. Methyl/Bromo Linkers

- Compound 9 (methyl linker): (4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)(pyrrolidin-1-yl)methanone () Activity: Selective BChE inhibitor (IC₅₀ = 0.8 µM), 10-fold selectivity over AChE. Anti-Aβ aggregation (50% inhibition at 25 µM) and neuroprotective effects in SH-SY5Y cells . Binding Mode: Targets both catalytic active site (CAS) and peripheral anionic site (PAS) of BChE .

- No direct activity data provided, but bromine may reduce metabolic degradation .

- Target Compound (sulfonyl linker): The sulfonyl group increases polarity and hydrogen-bonding capacity, which may improve solubility (predicted logP < 3) and PAS interactions in BChE compared to methyl-linked analogs .

Methanone Substituents

- Pyrrolidinyl vs. Morpholino: Compound 10 (morpholino methanone): Similar to Compound 9 but with morpholine instead of pyrrolidine. Morpholino’s oxygen may enhance water solubility but reduce membrane permeability compared to pyrrolidine .

Sulfonyl Group Positioning

- BT44 (): (4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-methoxyphenyl)piperazin-1-yl(4-fluoro-2-(trifluoromethyl)phenyl)methanone Key Differences: Methoxy and trifluoromethyl groups enhance lipophilicity. The piperazine linker may improve CNS penetration, but fluorinated groups could increase toxicity risk .

- COL3A1 Inhibitors (): (3,4-Dihydroisoquinolin-2(1H)-yl)(5-styrylisoxazol-3-yl)methanone uses a styrylisoxazole group instead of sulfonyl-phenyl, targeting collagen synthesis pathways. The sulfonyl group in the target compound may favor proteostasis targets like BChE over extracellular matrix proteins .

Physicochemical and Pharmacokinetic Properties

Research Findings and Implications

- Enzyme Selectivity : Methyl-linked analogs (e.g., Compound 9) show BChE selectivity due to dual CAS/PAS targeting, while sulfonyl variants may enhance PAS interactions via stronger hydrogen bonds .

- Anti-Amyloid Activity : Compound 9’s dose-dependent anti-Aβ aggregation suggests the target compound’s sulfonyl group could further stabilize Aβ interactions, though this requires validation .

- Toxicity Profile : Pyrrolidinyl and sulfonyl groups are generally metabolically stable, but brominated analogs (e.g., Compound 12) may pose higher toxicity risks .

Biological Activity

The compound (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone , with a molecular formula of and a molecular weight of approximately 421.52 g/mol, is a complex organic molecule that incorporates functional groups known for their biological activity. This compound features a sulfonamide group, a pyrrolidine ring, and an isoquinoline derivative, suggesting potential pharmacological applications.

Structural Characteristics

The structural diversity of this compound enhances its potential biological activities. Its components include:

- Sulfonamide Group : Known for enhancing solubility and bioavailability.

- Isoquinoline Structure : Associated with various biological effects, including anticancer and anti-inflammatory properties.

- Pyrrolidine Ring : Contributes to the compound's overall stability and interaction potential with biological targets.

Anticancer Activity

Compounds containing isoquinoline structures are noted for their ability to inhibit tumor growth across various cancer cell lines. Research indicates that isoquinolines can induce apoptosis in cancer cells through multiple mechanisms, including:

- Inhibition of cell proliferation.

- Modulation of apoptotic pathways.

Case Study : A study on isoquinoline derivatives demonstrated significant inhibition of growth in colon cancer cell lines, suggesting that similar compounds may exhibit comparable effects.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are attributed to its ability to modulate cytokine production. Isoquinoline derivatives have been shown to reduce inflammation by:

- Inhibiting the release of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings : A comparative study on similar compounds indicated that those with sulfonamide groups significantly reduced inflammation in animal models of arthritis.

Antimicrobial Properties

The presence of the sulfonamide group suggests antimicrobial activity, particularly against certain bacterial strains. Sulfonamides are well-known for their effectiveness in treating bacterial infections by inhibiting folate synthesis in bacteria.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Key mechanisms include:

- Enzyme Inhibition : Interaction with specific enzymes involved in cancer progression and inflammatory responses.

- Receptor Modulation : Binding to receptors that mediate cellular signaling pathways related to growth and inflammation.

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Contains a sulfonamide group | Antibacterial |

| Quercetin | Flavonoid structure | Antioxidant, anti-inflammatory |

| Isoquinoline | Basic isoquinoline structure | Anticancer |

The combination of the pyrrolidine ring and sulfonamide group in This compound may enhance its pharmacological profile compared to simpler compounds.

Q & A

Basic: What are the common synthetic routes for preparing (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone, and how are intermediates validated?

Answer:

The compound is typically synthesized via sulfonylation and ketone coupling reactions. A general approach involves:

- Step 1: Reacting 3,4-dihydroisoquinoline with a sulfonyl chloride derivative under basic conditions (e.g., NaOH in xylene) to form the sulfonylated intermediate .

- Step 2: Coupling the sulfonylated intermediate with a pyrrolidine-containing aryl ketone via nucleophilic acyl substitution or Friedel-Crafts acylation .

- Validation: Intermediates are purified via recrystallization (methanol/water) and confirmed using TLC (silica gel, ethyl acetate/hexane) and NMR (¹H/¹³C) to verify sulfonyl and ketone moieties .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Answer:

- Primary Techniques:

- NMR Spectroscopy: ¹H NMR identifies proton environments (e.g., dihydroisoquinoline aromatic protons at δ 6.8–7.2 ppm; pyrrolidine CH₂ groups at δ 1.8–2.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., calculated [M+H]⁺ for C₂₀H₂₁N₂O₃S: 393.12; observed 393.11 ± 0.02) .

- Discrepancy Resolution: Contradictory signals (e.g., unexpected splitting in NMR) are addressed by repeating synthesis under inert atmosphere (N₂) to rule out oxidation artifacts .

Advanced: How can structure-activity relationship (SAR) studies be designed to probe the role of the dihydroisoquinoline sulfonyl group in biological activity?

Answer:

- Methodology:

- Analog Synthesis: Replace the sulfonyl group with carbonyl or phosphoryl derivatives and compare bioactivity .

- Biological Assays: Test analogs in enzyme inhibition assays (e.g., kinase targets) to correlate sulfonyl electronegativity with binding affinity .

- Computational Modeling: Use molecular docking (AutoDock Vina) to assess sulfonyl interactions with active-site residues .

Advanced: What strategies optimize solubility and bioavailability without compromising target binding?

Answer:

- Salt Formation: Convert the free base to hydrochloride salt using HCl in ethanol, enhancing aqueous solubility .

- Prodrug Design: Introduce ester groups at the pyrrolidine nitrogen, which hydrolyze in vivo to release the active compound .

- Co-solvent Systems: Use DMSO/PEG 400 mixtures (1:4 v/v) for in vitro assays to balance solubility and cell membrane permeability .

Advanced: How can researchers identify and validate biological targets for this compound?

Answer:

- Target Fishing: Perform affinity chromatography using immobilized compound to pull down binding proteins from cell lysates .

- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .

- CRISPR-Cas9 Knockout: Validate target relevance by knocking out candidate genes and assessing loss of compound efficacy .

Advanced: What experimental parameters are critical for scaling up the synthesis, and how are yield variations mitigated?

Answer:

- Key Parameters:

- Yield Mitigation: Monitor reaction progress via in situ IR spectroscopy to detect intermediate formation and adjust stoichiometry dynamically .

Advanced: How should researchers address contradictory data in biological assays (e.g., IC₅₀ variability across studies)?

Answer:

- Standardization: Use a reference inhibitor (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

- Buffer Optimization: Test assay buffers (e.g., Tris-HCl vs. HEPES) to rule out pH-dependent activity shifts .

- Replicate Design: Perform triplicate runs with independent compound batches to confirm reproducibility .

Basic: What analytical methods are used to assess purity, and how are impurities traced?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.